molecular formula C8H9ClN2 B1489471 1-(4-Chloropyridin-2-YL)cyclopropanamine CAS No. 1060808-97-0

1-(4-Chloropyridin-2-YL)cyclopropanamine

Cat. No. B1489471
CAS RN: 1060808-97-0
M. Wt: 168.62 g/mol
InChI Key: ZSFRKZNUNCLZIR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 21 bonds. There are 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 primary amine (aliphatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

The molecular weight of “1-(4-Chloropyridin-2-YL)cyclopropanamine” is 168.62 g/mol. Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, “1-(4-Chloropyridin-2-YL)cyclopropanamine” serves as a versatile building block. Its structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents. The compound’s ability to form stable bonds with proteins and enzymes makes it valuable for creating inhibitors that can modulate biological pathways, which is crucial in the treatment of diseases .

Drug Discovery

During the drug discovery process, this compound can be utilized to synthesize libraries of novel molecules. Its core structure can be modified to enhance interaction with specific drug targets, improving efficacy and selectivity. It’s particularly useful in fragment-based drug design, where it can be incorporated into larger, more complex molecules that exhibit desired pharmacological properties .

Agrochemistry

In agrochemistry, “1-(4-Chloropyridin-2-YL)cyclopropanamine” may be used to create compounds that protect crops from pests and diseases. Its chemical properties allow it to be a part of formulations that can act as pesticides or herbicides, contributing to increased agricultural productivity and food security .

Coordination Chemistry

This compound can play a role in coordination chemistry by acting as a ligand that forms complexes with metal ions. These complexes can be studied for their unique properties and potential applications in catalysis, material science, and environmental remediation .

Organometallic Chemistry

“1-(4-Chloropyridin-2-YL)cyclopropanamine” can be used to synthesize organometallic compounds, which are crucial in catalysis and the development of new materials. Its ability to bind with metals can lead to the creation of catalysts that facilitate important chemical reactions, including those used in industrial processes .

Optical and Electronic Materials

The electronic properties of “1-(4-Chloropyridin-2-YL)cyclopropanamine” make it a candidate for use in the development of optical and electronic materials. Its molecular structure can influence the absorption and emission of light, which is key in creating advanced materials for photovoltaics, LEDs, and other technologies .

Safety and Hazards

The safety information available suggests that this compound should be handled with care. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with eyes, skin, or clothing, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(4-chloropyridin-2-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-6-1-4-11-7(5-6)8(10)2-3-8/h1,4-5H,2-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFRKZNUNCLZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601276777
Record name 1-(4-Chloro-2-pyridinyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601276777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloropyridin-2-YL)cyclopropan-1-amine

CAS RN

1060808-97-0
Record name 1-(4-Chloro-2-pyridinyl)cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060808-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-2-pyridinyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601276777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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